3-(3-Methylcyclohexyl)piperidine
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Overview
Description
3-(3-Methylcyclohexyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a 3-methylcyclohexyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylcyclohexyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition, which is a vital strategy for synthesizing piperidine derivatives . Another approach involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylcyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkylated piperidines.
Scientific Research Applications
3-(3-Methylcyclohexyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to various physiological effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Piperidine: The parent compound, featuring a six-membered ring with one nitrogen atom and five methylene bridges.
Pyrrolidine: A five-membered ring with one nitrogen atom, commonly found in natural products and pharmaceuticals.
Uniqueness: 3-(3-Methylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylcyclohexyl group enhances its lipophilicity and potential bioactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
3-(3-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h10-13H,2-9H2,1H3 |
InChI Key |
INSNAWVHPDWICM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2CCCNC2 |
Origin of Product |
United States |
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